molecular formula C₂₁H₃₀O₃ B1663850 11beta-Hydroxyprogesterone CAS No. 600-57-7

11beta-Hydroxyprogesterone

Cat. No.: B1663850
CAS No.: 600-57-7
M. Wt: 330.5 g/mol
InChI Key: BFZHCUBIASXHPK-ATWVFEABSA-N
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Mechanism of Action

Target of Action

11beta-Hydroxyprogesterone is a potent inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase (11beta-HSD) type 2 . This enzyme is primarily found in tissues associated with the action of mineralocorticoids, such as the kidney, large intestine, placenta, and salivary glands . The enzyme’s role is to inactivate glucocorticoids and prevent the activation of the mineralocorticoid receptor .

Mode of Action

This compound interacts with its target, 11beta-HSD, by competitively inhibiting the enzyme . This interaction prevents the conversion of cortisone to cortisol, thereby controlling the availability of the active glucocorticoid for the glucocorticoid receptor .

Biochemical Pathways

The synthesis of this compound from progesterone is catalyzed by the steroid 11beta-hydroxylase (CYP11B1) enzyme, and to a lesser extent, by the aldosterone synthase enzyme (CYP11B2) . In the case of 21-hydroxylase deficiency, progesterone is directed towards the this compound pathway rather than towards the 11-deoxycorticosterone pathway .

Pharmacokinetics

It is known that the compound is a naturally occurring, endogenous steroid and derivative of progesterone .

Result of Action

The inhibition of 11beta-HSD by this compound results in the control of the local concentration of glucocorticoids . This can have significant effects on the body’s metabolism of carbohydrates, lipids, and proteins, as well as on the immune response, blood pressure regulation, and water and electrolyte balance .

Action Environment

It is known that the enzyme 11beta-hsd, which this compound targets, is found in specific tissues associated with the action of mineralocorticoids . Therefore, the tissue environment could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

11beta-Hydroxyprogesterone interacts with several enzymes, proteins, and other biomolecules. The synthesis of this compound from progesterone is catalyzed by the steroid 11beta-hydroxylase (CYP11B1) enzyme, and to a lesser extent, by the aldosterone synthase enzyme (CYP11B2) . It has been identified as a potent competitive inhibitor of both isoforms (1 and 2) of 11beta-hydroxysteroid dehydrogenase (11beta-HSD) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it facilitates hepatic glucose output through stimulated gluconeogenesis, and in adipose tissue, it stimulates adipogenesis and lipolysis with the release of free fatty acids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion from inactive cortisone to active cortisol, enhancing glucocorticoid receptor activation . This process is believed to function as a reductase generating active glucocorticoid at a prereceptor level .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound is a potent inhibitor of both 11beta-HSD1 in rat liver microsomes and 11beta-HSD2 in lysates of JEG-3 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Preclinical animal studies have shown improved glucose tolerance and weight reduction reported in many diabetic and obese mouse models treated with 11beta-HSD1 inhibitors .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts progesterone to cortisol. In normal conditions, 21-hydroxylase has higher activity on progesterone than steroid 11beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) that convert progesterone to this compound .

Transport and Distribution

It is known that this compound is a product of the HSD11B1 gene, which is located on chromosome 1 in humans and rodents .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it is involved in the conversion of progesterone to cortisol in the adrenal cortex

Preparation Methods

Synthetic Routes and Reaction Conditions: 11beta-Hydroxyprogesterone is synthesized from progesterone. The synthesis is catalyzed by the enzyme steroid 11beta-hydroxylase (CYP11B1) and, to a lesser extent, by aldosterone synthase (CYP11B2). The reaction involves the hydroxylation of progesterone at the 11beta position .

Industrial Production Methods: Industrial production of this compound typically involves microbial transformation processes using specific strains of microorganisms that express the necessary hydroxylase enzymes. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group at the 11beta position.

    Reduction: The compound can also be reduced to form various derivatives.

    Substitution: Substitution reactions can occur at different positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

11beta-Hydroxyprogesterone has several scientific research applications:

Comparison with Similar Compounds

    Progesterone: The parent compound from which 11beta-Hydroxyprogesterone is derived.

    11alpha-Hydroxyprogesterone: An epimer of this compound with similar but distinct biological activities.

    11-Deoxycorticosterone: Another derivative of progesterone with mineralocorticoid activity.

Uniqueness: this compound is unique due to its potent mineralocorticoid activity and its role as a competitive inhibitor of 11beta-hydroxysteroid dehydrogenase. This makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZHCUBIASXHPK-ATWVFEABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044492
Record name 21-Deoxycorticosterone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11beta-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

600-57-7
Record name 11β-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pregn-4-ene-3,20-dione, 11-beta-hydroxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11.beta.-Hydroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15469
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Record name 21-Deoxycorticosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-β-hydroxypregn-4-ene-3,20-dione
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Record name 11beta-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-Hydroxyprogesterone
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11beta-Hydroxyprogesterone
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11beta-Hydroxyprogesterone
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11beta-Hydroxyprogesterone
Reactant of Route 5
11beta-Hydroxyprogesterone
Reactant of Route 6
11beta-Hydroxyprogesterone

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